molecular formula C13H18BrNO2S B1412260 4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide CAS No. 1704096-05-8

4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide

Cat. No.: B1412260
CAS No.: 1704096-05-8
M. Wt: 332.26 g/mol
InChI Key: FRSCBDNVPNYSJQ-UHFFFAOYSA-N
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Description

4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide is a novel derivative of benzenesulfonamide. It has a molecular formula of C13H18BrNO2S and a molecular weight of 332.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide typically involves the following steps:

    Bromination: The starting material, 2,6-dimethylbenzenesulfonamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Cyclopentylation: The brominated intermediate is then reacted with cyclopentylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-cyclopentylbenzenesulfonamide
  • 2,6-dimethylbenzenesulfonamide
  • N-cyclopentyl-2,6-dimethylbenzenesulfonamide

Uniqueness

4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-9-7-11(14)8-10(2)13(9)18(16,17)15-12-5-3-4-6-12/h7-8,12,15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSCBDNVPNYSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NC2CCCC2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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